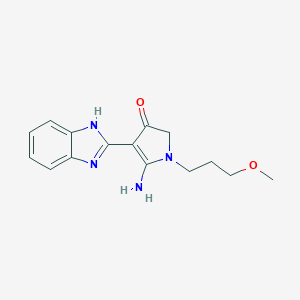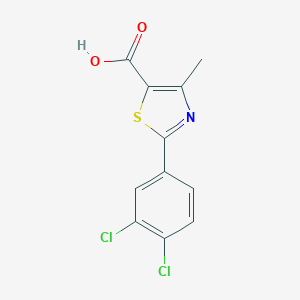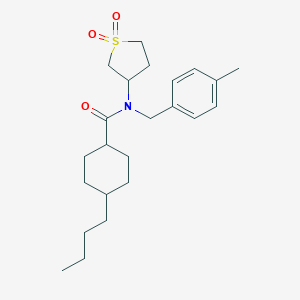![molecular formula C20H17FN2O5 B254450 N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B254450.png)
N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a fluorobenzyl group, a furylmethyl group, and a nitrophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide typically involves a multi-step process:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable nucleophile.
Introduction of the Furylmethyl Group: The furylmethyl group can be introduced through a similar nucleophilic substitution reaction using 2-furylmethyl chloride.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group can be attached through an etherification reaction using 4-nitrophenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)ethanamide: Similar structure with an ethanamide backbone.
N-(4-chlorobenzyl)-N-(2-furylmethyl)-2-(4-nitrophenoxy)acetamide: Similar structure with a chlorobenzyl group instead of a fluorobenzyl group.
N-(4-fluorobenzyl)-N-(2-thienylmethyl)-2-(4-nitrophenoxy)acetamide: Similar structure with a thienylmethyl group instead of a furylmethyl group.
Uniqueness
N-[(4-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-(4-nitrophenoxy)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorobenzyl group can enhance its stability and lipophilicity, while the furylmethyl and nitrophenoxy groups can contribute to its reactivity and potential biological activity.
Properties
Molecular Formula |
C20H17FN2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C20H17FN2O5/c21-16-5-3-15(4-6-16)12-22(13-19-2-1-11-27-19)20(24)14-28-18-9-7-17(8-10-18)23(25)26/h1-11H,12-14H2 |
InChI Key |
MDRQNDKPAOHPFI-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diisopropyl-2-{2-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B254376.png)
![4',7'-dichloro-1'-(prop-2-en-1-yl)spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B254384.png)
![1-Acetyl-4-[(2-oxochromen-6-yl)sulfonyl]piperazine](/img/structure/B254386.png)
![2-[(cyanomethyl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B254390.png)
![2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)

![7-Bromo-2-[3-(diethylamino)propyl]-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254395.png)

![N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
![(4Z)-2-ethoxy-6-nitro-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B254403.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-methoxyacetamide](/img/structure/B254411.png)


![N-(3-methoxypropyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254415.png)
